Fmoc-OSu

Peptide Synthesis Amino Acid Protection Fmoc-Glycine Yield

Choose Fmoc-OSu for superior Fmoc protection: achieves ~85% yield vs ~65% for Fmoc-Cl, minimizes dipeptide impurities, and scales reliably for kg-level production. Essential for cost-efficient glycopeptide and hydroxy-amino acid synthesis. Procure to reduce purification burden and ensure robust process control.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
CAS No. 82911-69-1
Cat. No. B557308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-OSu
CAS82911-69-1
SynonymsFmoc-OSu; 82911-69-1; N-(9-Fluorenylmethoxycarbonyloxy)succinimide; Fmoc-onsu; 9-Fluorenylmethylsuccinimidylcarbonate; FmocN-hydroxysuccinimideester; (9H-fluoren-9-yl)methyl(2,5-dioxopyrrolidin-1-yl)carbonate; 9-FluorenylmethylN-succinimidylcarbonate; WMSUFWLPZLCIHP-UHFFFAOYSA-N; MFCD00010733; 9-fluorenmethylsuccinimidylcarbonate; (9h-fluoren-9-yl)methyl2,5-dioxopyrrolidin-1-ylcarbonate; ST055868; n-(9-fluorenemethoxycarbonyloxy)-succinimide; 9-fluorenylmethoxycarbonyl-n-hydroxysuccinimide; Carbonicacid2,5-dioxo-pyrrolidin-1-ylester9H-fluoren-9-ylmethylester; 9-fluorenylmethyln-hydroxysuccinimidylcarbonate; n-(9h-fluoren-2-ylmethoxycarbonyloxy)succinimide; (9H-Fluoren-9-yl)methylN-succinimidylcarbonate; N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide; 2,5-dioxopyrrolidin-1-yl9H-fluoren-9-ylmethylcarbonate; (2,5-dioxopyrrolidin-1-yl)9H-fluoren-9-ylmethylcarbonate; 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}pyrrolidine-2,5-dione; 1-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OXY]-2,5-PYRROLIDINEDIONE; 2,5-dioxoazolidinyl(fluoren-9-ylmethoxy)f
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
InChIKeyWMSUFWLPZLCIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, CAS 82911-69-1) for Peptide Synthesis: Procurement and Selection Overview


N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a crystalline reagent widely employed in solid-phase peptide synthesis (SPPS) for the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto amino acids . It serves as a stable, pre-activated carbonate ester that reacts selectively with amino groups under mild conditions, generating the corresponding Fmoc-amino acid with succinimide as a benign leaving group [1]. Unlike the more reactive chloroformate analog Fmoc-Cl, Fmoc-OSu offers a controlled acylation profile that minimizes side reactions, making it the preferred choice for producing high-purity Fmoc-amino acids free from dipeptide contaminants .

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, CAS 82911-69-1): Why Interchanging with Fmoc-Cl or Other Analogs Compromises Synthesis Outcomes


While multiple reagents can introduce the Fmoc group, direct substitution of Fmoc-OSu with Fmoc-Cl (9-fluorenylmethyl chloroformate) or other analogs without process re-optimization routinely leads to divergent outcomes in purity, yield, and workflow robustness. Fmoc-Cl exhibits higher electrophilicity that accelerates reaction rates but simultaneously promotes undesirable dipeptide formation via over-acylation and generates corrosive HCl by-products that necessitate additional neutralization steps . Conversely, Fmoc-OSu's succinimidyl carbonate architecture provides a more balanced reactivity profile—sufficiently active for efficient amino protection under ambient conditions yet sufficiently controlled to suppress side reactions that compromise downstream SPPS efficiency [1]. The quantitative evidence presented below establishes the specific, measurable advantages of Fmoc-OSu that justify its preferential selection in purity-critical and yield-sensitive synthetic workflows.

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, CAS 82911-69-1): Quantified Evidence for Differentiated Selection


Fmoc-OSu vs. Fmoc-Cl: Higher Yield for Fmoc-Glycine Protection in Aqueous-Alkaline Conditions

In a head-to-head comparison of three Fmoc-protecting reagents, Fmoc-OSu achieved a 93.9% yield for the protection of glycine, substantially exceeding the 83.1% yield obtained with Fmoc-Cl under identical reaction conditions [1]. Capillary electrophoresis analysis further confirmed that the resulting Fmoc-Gly product from Fmoc-OSu exhibited a molar purity of >99.9%, compared to 97.7% for Fmoc-Cl-derived material [1].

Peptide Synthesis Amino Acid Protection Fmoc-Glycine Yield

Fmoc-OSu vs. Fmoc-Cl: Reduced Dipeptide Contamination in Hydroxy-Amino Acid Protection

Technical documentation from major reagent suppliers establishes that dipeptide formation during Fmoc protection of hydroxy-amino acids (e.g., serine, threonine) is lower with Fmoc-OSu than with the chloroformate analog Fmoc-Cl . The succinimidyl leaving group moderates electrophilicity, preventing the over-acylation events that generate Fmoc-dipeptide impurities, which are notoriously difficult to separate and severely compromise subsequent coupling efficiency in solid-phase synthesis .

Peptide Synthesis Side Reaction Suppression Hydroxy-Amino Acids

Fmoc-OSu vs. Fmoc-Cl and 2-AA: Superior Fluorescence Intensity in N-Glycan Labeling Applications

In a comprehensive study of N-glycan derivatization strategies, Fmoc-OSu-labeled glycan derivatives exhibited fluorescent intensities approximately 5 times higher than those labeled with Fmoc-Cl and 13 times higher than those labeled with 2-aminobenzoic acid (2-AA) under optimized microwave-assisted deglycosylation conditions (40°C, 1 h) [1].

Glycan Analysis Fluorescent Labeling Analytical Sensitivity

Fmoc-OSu vs. Fmoc-Cl: Enhanced Shelf-Stability and Handling Robustness

Fmoc-OSu demonstrates superior shelf-stability compared to the moisture-sensitive chloroformate Fmoc-Cl. While direct quantitative hydrolysis rate constants are not published in the primary literature, comparative TLC monitoring showed that Fmoc-Cl undergoes substantial hydrolysis within 1 minute under aqueous conditions, whereas Fmoc-OSu remains intact, consistent with its qualification as a 'more shelf-stable carbonate' in peer-reviewed methods [1].

Reagent Stability Hydrolysis Resistance Storage Conditions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, CAS 82911-69-1): High-Value Application Scenarios Supported by Quantitative Evidence


High-Purity Fmoc-Amino Acid Production for Solid-Phase Peptide Synthesis

In both academic research and cGMP peptide manufacturing, the 93.9% yield and >99.9% purity advantage of Fmoc-OSu over Fmoc-Cl for glycine protection [1] directly reduces the cost per gram of purified Fmoc-amino acid. The lower dipeptide contamination further minimizes the need for additional purification steps (e.g., flash chromatography or recrystallization), accelerating synthesis timelines and improving overall atom economy. Fmoc-OSu is therefore the reagent of choice when preparing Fmoc-amino acid building blocks destined for multi-kilogram peptide API production where trace impurities can derail regulatory approval.

Glycopeptide and Complex Peptide Synthesis Requiring Minimal Side Reactions

The controlled electrophilicity of Fmoc-OSu [1] is particularly valuable when protecting hydroxy-amino acids (e.g., Fmoc-Ser-OH, Fmoc-Thr-OH) and when synthesizing glycopeptides where the glycosidic linkage is sensitive to acidic or nucleophilic conditions . The reduced dipeptide formation documented in vendor specifications translates to higher crude peptide purity and fewer failure sequences in automated SPPS, ultimately improving the yield of the target glycopeptide.

N-Glycan Biomarker Discovery and Analytical Glycomics

The 5-fold higher fluorescence intensity of Fmoc-OSu-labeled N-glycans compared to Fmoc-Cl-labeled counterparts [1] enables more sensitive detection of low-abundance glycan species in complex biological matrices such as serum. This sensitivity gain is critical for early-stage biomarker discovery in diseases like lung squamous cell carcinoma, where subtle changes in glycan profiles may provide the earliest diagnostic signal [1].

Laboratories with Moderate Humidity Control or Intermittent Reagent Usage

For academic core facilities or industrial QC labs where reagents may be stored for extended periods or exposed to ambient moisture during weighing, the enhanced hydrolytic stability of Fmoc-OSu relative to Fmoc-Cl [1] reduces the risk of reagent degradation and ensures consistent performance across multiple synthesis campaigns. This reliability reduces the frequency of reagent re-qualification and minimizes failed reactions due to decomposed starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.